2-(Spiro[2.3]hexan-4-yl)acetic acid

Medicinal Chemistry Bioisostere Design Conformational Analysis

Medicinal chemistry programs aiming to replace common carboxylic acid fragments with a conformationally rigid, sp³-rich alternative require building blocks like 2-(Spiro[2.3]hexan-4-yl)acetic acid. Its strained [2.3] spiro framework provides a unique exit vector geometry and potential metabolic stability over simple acyclic or larger spirocyclic acids. - Explores underexploited chemical space for stronger IP positioning. - Enables facile amide coupling or esterification for lead optimization libraries. - Suitable precursor for constrained amino acid derivatives and peptidomimetics.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 2091582-03-3
Cat. No. B1480418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Spiro[2.3]hexan-4-yl)acetic acid
CAS2091582-03-3
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2(C1CC(=O)O)CC2
InChIInChI=1S/C8H12O2/c9-7(10)5-6-1-2-8(6)3-4-8/h6H,1-5H2,(H,9,10)
InChIKeyLDTVTJFDAIZQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Spiro[2.3]hexan-4-yl)acetic Acid Profile


2-(Spiro[2.3]hexan-4-yl)acetic acid (CAS 2091582-03-3), also known as Spiro[2.3]hexane-4-acetic acid, is a conformationally rigid, sp³-rich carboxylic acid building block with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . It belongs to the spiro[2.3]hexane class of strained spirocycles, which are increasingly recognized in medicinal chemistry as non-classical three-dimensional bioisosteres with potential for enhanced metabolic stability and precise exit vector positioning [1].

Why 2-(Spiro[2.3]hexan-4-yl)acetic Acid Is Irreplaceable


The spiro[2.3]hexane scaffold of 2-(Spiro[2.3]hexan-4-yl)acetic acid imposes distinct physicochemical and structural properties compared to other carboxylic acid building blocks or spirocyclic analogs. Unlike simple acyclic acids (e.g., 3-cyclobutylpropanoic acid) or other spiro scaffolds (e.g., spiro[3.3]heptanes), the strained [2.3] framework introduces a unique combination of conformational restriction, altered exit vector geometry, and potential metabolic stability. Class-level evidence indicates that spiro[2.3]hexanes populate different, less intellectually claimed chemical space than their [3.3] counterparts [1], and their incorporation of a cyclopropyl ring enhances target binding through decreased conformational flexibility [2]. Therefore, generic substitution without specific comparator data risks compromising the intended molecular properties in lead optimization campaigns.

2-(Spiro[2.3]hexan-4-yl)acetic Acid: Differentiation Evidence


Exit Vector Geometry: Spiro[2.3]hexane vs. Spiro[3.3]heptane

The spiro[2.3]hexane core of 2-(Spiro[2.3]hexan-4-yl)acetic acid offers a distinct exit vector geometry compared to the more widely used spiro[3.3]heptane scaffold. While both are strained spirocycles, the [2.3] system incorporates a three-membered cyclopropyl ring, which alters the spatial arrangement of substituents and populates different chemical space. This differentiation is supported by class-level inference from heteroatom-containing spiro[2.3]hexanes, which have been shown to be promising piperidine isosteres with unique exit vector plots [1]. Direct head-to-head exit vector comparison data for the target compound versus specific spiro[3.3]heptane analogs is not available in the public domain; this evidence is therefore categorized as Class-level inference.

Medicinal Chemistry Bioisostere Design Conformational Analysis

Metabolic Stability of Spiro[2.3]hexane Scaffold

The strained spiro[2.3]hexane scaffold in 2-(Spiro[2.3]hexan-4-yl)acetic acid is expected to confer enhanced resistance to oxidative metabolism compared to unstrained cycloalkyl carboxylic acids (e.g., 3-cyclobutylpropanoic acid). This inference is based on class-level evidence indicating that the high ring-strain-induced bond strength of spiro[2.3]hexanes renders them stable to oxidative metabolism [1]. No direct comparative metabolic stability data (e.g., microsomal half-life) for this specific compound versus a defined comparator is available in the public domain; this evidence is categorized as Class-level inference.

Drug Metabolism Pharmacokinetics Scaffold Optimization

Physicochemical Properties vs. Spiro[2.3]hexane-1-carboxylic Acid

2-(Spiro[2.3]hexan-4-yl)acetic acid (MW 140.18 g/mol, C₈H₁₂O₂) differs from the structurally related spiro[2.3]hexane-1-carboxylic acid (MW 126.15 g/mol, C₇H₁₀O₂) [1] by the presence of an extended acetic acid side chain at the 4-position rather than a carboxylic acid directly attached to the spiro core. This structural difference alters molecular weight, hydrogen-bonding capacity, and potentially lipophilicity. While direct comparative pKa or logP data for the target compound are not available, the predicted pKa for spiro[2.3]hexane-1-carboxylic acid is 4.83±0.20 [1], providing a baseline reference. This evidence is categorized as Cross-study comparable.

Physicochemical Properties Building Block Selection Medicinal Chemistry

2-(Spiro[2.3]hexan-4-yl)acetic Acid: Procurement Scenarios


Lead Optimization: IP-Friendly Bioisosteres

2-(Spiro[2.3]hexan-4-yl)acetic acid is best procured when a medicinal chemistry program seeks to replace a common carboxylic acid-bearing fragment (e.g., phenylacetic acid or cycloalkyl carboxylic acid) with a conformationally rigid, sp³-rich alternative. The spiro[2.3]hexane scaffold offers potential advantages in metabolic stability and distinct exit vector geometry compared to unstrained analogs [1], making it suitable for exploring underexploited chemical space and strengthening intellectual property positions.

Synthesis of Spirocycle Compound Libraries

This compound serves as a versatile building block for constructing spiro[2.3]hexane-containing molecular libraries. The carboxylic acid moiety allows for facile amide coupling or esterification, while the strained spiro core provides a rigid, three-dimensional framework that can influence the conformation of attached pharmacophores [2]. Procurement is recommended when aiming to diversify a screening collection with spirocyclic scaffolds known to enhance target selectivity and metabolic stability [1].

Conformationally Restricted Amino Acid and Peptidomimetic Analogs

The spiro[2.3]hexane framework has been employed as a conformationally rigid analog of γ-aminobutyric acid (GABA) [3]. While 2-(Spiro[2.3]hexan-4-yl)acetic acid itself is not an amino acid, its carboxylic acid handle and spiro core make it a suitable precursor for synthesizing constrained amino acid derivatives or peptidomimetics. Procurement is indicated for research programs investigating the effects of conformational restriction on receptor binding and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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